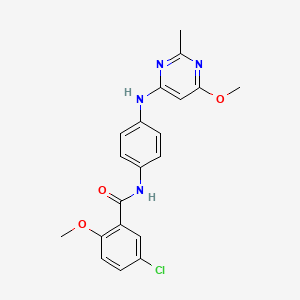
5-(3-Bromocyclopentyl)-1,2-difluoro-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(3-Bromocyclopentyl)-1,2-difluoro-3-methoxybenzene” is a complex organic compound. It contains a benzene ring which is a six-membered ring consisting of carbon atoms with alternating single and double bonds, substituted with different functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for related compounds. For instance, bromocyclopentane can be used as a starting material in various reactions . The Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Cycloalkanes, such as cyclopentane, are generally nonpolar, relatively low in reactivity, and have boiling points that increase with increasing molecular size .Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
Research indicates the potential use of brominated and methoxylated benzene derivatives in polymer synthesis and modification. For instance, Uhrich et al. (1992) explored the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to the formation of hyperbranched polymers with significant molecular weight. These polymers, containing phenolic hydroxyl groups, can be readily modified through acylation, benzylation, or silylation, showcasing the versatility of such compounds in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).
Organic Synthesis Methodologies
Brominated benzene derivatives have been employed in developing novel synthetic methodologies. For example, Toyota et al. (2003) demonstrated the use of a bulky bromobenzene, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, in preparing low-coordinate phosphorus compounds, including diphosphene and fluorenylidenephosphine. This research highlights the role of electronic perturbations introduced by methoxy groups in influencing the properties of synthesized compounds (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Materials Science Applications
Compounds with bromine and methoxy groups have found applications in materials science, particularly in the development of liquid crystalline and fire retardant materials. Jamain et al. (2020) synthesized novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units. These compounds, which include various terminal substituents such as heptyl, nonyl, decyl, among others, exhibited smectic A phase and improved fire retardant properties, demonstrating the potential of brominated and methoxylated compounds in advanced material applications (Jamain, Khairuddean, & Tay, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-bromocyclopentyl)-1,2-difluoro-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2O/c1-16-11-6-8(5-10(14)12(11)15)7-2-3-9(13)4-7/h5-7,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJESLGVPDQDEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CCC(C2)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Boc-[(1R)-1-(aminomethyl)propyl]amine](/img/structure/B2713376.png)
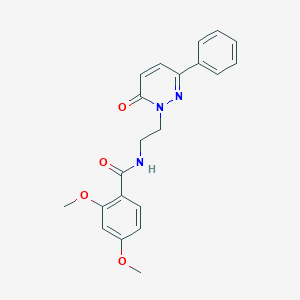
![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile](/img/structure/B2713380.png)
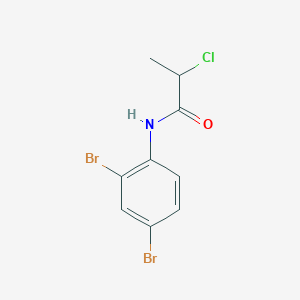
![2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B2713385.png)
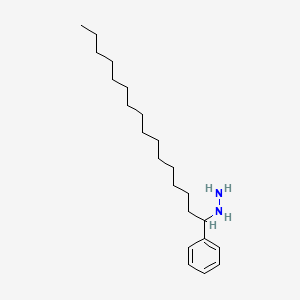
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2713388.png)
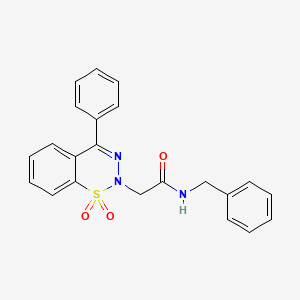
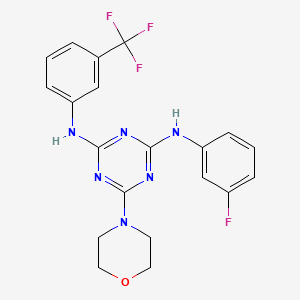
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-(3-pyridinyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2713393.png)
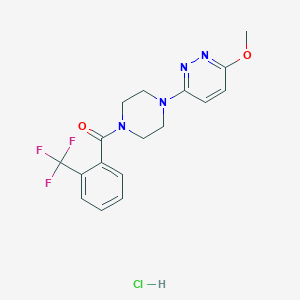
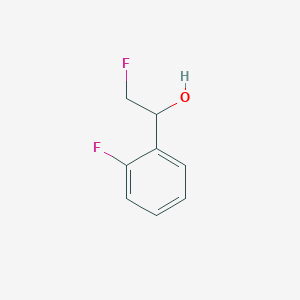
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(4-pyridylmethyl)-4-piperidinecarboxamide](/img/structure/B2713397.png)
